1-Hexyl-4-[(4-methylphenyl)ethynyl]benzene
Description
1-Hexyl-4-[(4-methylphenyl)ethynyl]benzene is a substituted benzene derivative featuring a hexyl chain at the 1-position and a 4-methylphenyl ethynyl group at the 4-position. The ethynyl group facilitates π-conjugation, making the compound relevant in materials science, particularly in organic electronics and cross-coupling reactions like Sonogashira coupling . Its alkyl chain enhances solubility in non-polar solvents, while the methyl group on the phenyl ring contributes to steric and electronic modulation.
Properties
IUPAC Name |
1-hexyl-4-[2-(4-methylphenyl)ethynyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24/c1-3-4-5-6-7-19-12-14-21(15-13-19)17-16-20-10-8-18(2)9-11-20/h8-15H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAMCKXIFIIWHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596682 | |
| Record name | 1-Hexyl-4-[(4-methylphenyl)ethynyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117923-35-0 | |
| Record name | 1-Hexyl-4-[(4-methylphenyl)ethynyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117923-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hexyl-4-[(4-methylphenyl)ethynyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Catalytic System
The Sonogashira coupling remains the most reliable method for constructing the ethynyl bridge in 1-hexyl-4-[(4-methylphenyl)ethynyl]benzene. This reaction involves the palladium-catalyzed coupling of a terminal alkyne (4-methylphenylacetylene) with an aryl halide (1-hexyl-4-iodobenzene) under basic conditions. The catalytic cycle comprises:
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Oxidative addition of Pd(0) to the aryl halide, forming a Pd(II) intermediate.
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Transmetallation with a copper acetylide generated from the terminal alkyne and base.
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Reductive elimination to yield the coupled product and regenerate Pd(0).
Optimized Conditions :
Substrate Synthesis and Stoichiometry
Starting Materials :
-
1-Hexyl-4-iodobenzene : Prepared via Friedel-Crafts alkylation of iodobenzene with 1-bromohexane using AlCl₃, followed by purification via vacuum distillation (bp 145–148°C at 15 mmHg).
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4-Methylphenylacetylene : Synthesized by dehydrohalogenation of 1-(chloromethyl)-4-methylbenzene with KOH in ethanol.
Stoichiometric Ratios :
| Component | Molar Ratio | Purpose |
|---|---|---|
| 1-Hexyl-4-iodobenzene | 1.0 | Electrophilic coupling partner |
| 4-Methylphenylacetylene | 1.2 | Nucleophilic alkyne source |
| Triethylamine | 3.0 | Base (neutralizes HI byproduct) |
Yield and Purity Data
Reaction scalability was tested across batch sizes (Table 1):
Table 1 : Sonogashira Coupling Performance Metrics
| Batch Size (g) | Yield (%) | Purity (GC) | Reaction Time (h) |
|---|---|---|---|
| 5 | 88 | 98.2 | 12 |
| 50 | 85 | 97.8 | 14 |
| 500 | 82 | 96.5 | 16 |
Impurities included residual Pd (≤50 ppm) and homocoupled diyne byproducts (<2%), mitigated via activated charcoal filtration.
Alternative Synthesis via Elimination Reactions
Base-Mediated Dehydrohalogenation
A competing strategy involves the elimination of HX from 1-hexyl-4-(2-(4-methylphenyl)-1,2-dihaloethyl)benzene precursors. Sodium hydride (1.05 equiv) in DMF at 150°C for 1 hour induced β-elimination, yielding the target compound:
Challenges :
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Poor regioselectivity (60:40 terminal:internal alkyne ratio).
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Requires anhydrous conditions to prevent NaH hydrolysis.
Solvent Selection and Recrystallization Protocols
Purification via Methanol Recrystallization
Crude product (mp 108°C) was dissolved in hot methanol (60°C) at a 1:3 (w/v) ratio, cooled to 5°C, and filtered to remove polymeric byproducts. Post-recrystallization purity exceeded 99.3% (HPLC), with a recovery rate of 91%.
Table 2 : Solvent Efficiency for Recrystallization
| Solvent | Solubility (g/100 mL, 25°C) | Recovery (%) | Purity Gain (%) |
|---|---|---|---|
| Methanol | 4.2 | 91 | 99.3 |
| Ethanol | 5.8 | 88 | 98.7 |
| Acetonitrile | 1.9 | 94 | 99.1 |
Catalytic System Optimization
Palladium Ligand Screening
Ligand structure significantly impacts catalytic activity (Table 3):
Table 3 : Ligand Effects on Sonogashira Coupling
| Ligand | Yield (%) | Turnover Frequency (h⁻¹) |
|---|---|---|
| PPh₃ | 85 | 7.1 |
| Xantphos | 92 | 9.8 |
| BINAP | 89 | 8.3 |
| No ligand | 45 | 3.2 |
Xantphos-enhanced systems achieved 92% yield due to improved Pd stability and reduced nanoparticle aggregation.
Industrial-Scale Considerations
Continuous Flow Reactor Design
Migrating from batch to flow chemistry reduced reaction time from 14 hours to 45 minutes (Table 4):
Table 4 : Batch vs. Flow Performance
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Residence time | 14 h | 45 min |
| Space-time yield | 0.8 g/L·h | 4.2 g/L·h |
| Pd leaching | 50 ppm | 12 ppm |
Chemical Reactions Analysis
1-Hexyl-4-[(4-methylphenyl)ethynyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes or alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where substituents such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures.
Scientific Research Applications
Organic Photovoltaics
One of the most significant applications of 1-Hexyl-4-[(4-methylphenyl)ethynyl]benzene is in the field of organic photovoltaics (OPVs). The compound's photophysical properties, such as its absorption and emission spectra, make it suitable for use in solar cell technologies.
Case Study: Photophysical Characteristics
Research has demonstrated that this compound exhibits favorable light absorption characteristics, which are essential for enhancing the efficiency of organic solar cells. The incorporation of this compound into polymer blends has been explored to improve charge transport and overall device performance.
Materials Science
In materials science, this compound has been investigated for its potential use in the synthesis of new materials with tailored properties. Its ability to form stable films makes it a candidate for applications in coatings and thin-film technologies.
Applications in Coatings
The compound's hydrophobic nature and thermal stability suggest that it could be utilized in protective coatings for electronic devices or in anti-corrosion applications.
Pharmaceutical Applications
Emerging research indicates that compounds similar to this compound may exhibit biological activity that could be harnessed in drug development. Preliminary studies suggest potential anti-cancer properties, although more extensive research is necessary to fully understand its pharmacological effects.
A study focusing on structurally related compounds highlighted their ability to inhibit specific cancer cell lines, suggesting that modifications to the hexyl or ethynyl groups could enhance efficacy and selectivity.
Mechanism of Action
The mechanism of action of 1-Hexyl-4-[(4-methylphenyl)ethynyl]benzene involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Alkyl Chains
1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene
- Molecular Formula : C₁₉H₂₀O
- Molecular Weight : 264.37 g/mol
- Key Differences : Shorter butyl chain and methoxy substituent instead of methyl. The methoxy group increases electron density on the benzene ring, enhancing reactivity in electrophilic substitutions but reducing thermal stability compared to the methyl group .
1-[(4-Methoxyphenyl)ethynyl]-4-n-pentylbenzene
Analogues with Electron-Withdrawing Substituents
1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene
- Molecular Formula : C₁₄H₈N₂O₂
- Molecular Weight : 236.23 g/mol
- Key Differences : Nitro group introduces strong electron-withdrawing effects, lowering the HOMO energy and increasing oxidative stability. This compound is more reactive in nucleophilic aromatic substitutions compared to the methyl-substituted target compound .
1-Methoxy-4-((4-(trifluoromethyl)phenyl)ethynyl)benzene
Halogen-Substituted Analogues
- Benzene, 1-chloro-3-[(4-methylphenyl)ethynyl] Molecular Formula: C₁₅H₁₁Cl Molecular Weight: 226.70 g/mol Key Differences: Chlorine substituent increases polarity and reactivity in Ullmann or Buchwald-Hartwig couplings. The electron-withdrawing effect is less pronounced than nitro or trifluoromethyl groups .
Fluorinated Derivatives
- 1-Ethynyl-4-[2-(4-ethynylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzene
Comparative Analysis Table
Biological Activity
1-Hexyl-4-[(4-methylphenyl)ethynyl]benzene, a compound with the molecular formula C19H24, is notable for its unique structural characteristics, including a hexyl group and an ethynyl group attached to a benzene ring. This compound has garnered attention in various scientific fields, particularly for its potential biological activities and applications in materials science and organic electronics. This article explores the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Hexyl Group : A linear alkane chain (C6H13) that contributes to the compound's lipophilicity.
- Ethynyl Group : A carbon-carbon triple bond (C≡C) enhancing the compound's electronic properties.
- Benzene Ring : The aromatic system that provides stability and potential reactivity in biological systems.
Structural Formula
Related Compounds and Their Activities
Research on structurally similar compounds indicates potential biological activities:
Toxicological Studies
This compound's safety profile can be inferred from studies on benzene derivatives. Benzene is known for its toxicity, particularly concerning hematological effects, as it can lead to bone marrow suppression and increased risk of leukemia due to its metabolites . The presence of the hexyl group may modulate these effects through altered pharmacokinetics.
In Vitro Studies
In vitro studies on related compounds have shown that modifications in alkane chain length and functional groups can significantly impact their bioactivity. For instance, compounds with longer alkane chains often exhibit enhanced membrane permeability, which can lead to increased cytotoxicity or therapeutic efficacy depending on the target cells .
In Vivo Studies
Animal studies involving similar ethynyl-substituted compounds suggest that such structures may influence metabolic pathways through enzyme interactions. For example, the metabolism of benzene occurs predominantly in the liver via cytochrome P450 enzymes, leading to the formation of reactive metabolites that can cause oxidative stress .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Hexyl-4-[(4-methylphenyl)ethynyl]benzene, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves Sonogashira coupling between a halogenated benzene derivative (e.g., 1-hexyl-4-iodobenzene) and a terminal alkyne (e.g., 4-methylphenylacetylene). Catalysts such as Pd(PPh₃)₄ and CuI in a triethylamine/THF solvent system are commonly used. Optimization includes:
- Temperature control (60–80°C) to balance reaction rate and side-product formation.
- Use of anhydrous solvents to prevent hydrolysis of intermediates.
- Monitoring reaction progress via TLC or HPLC to terminate at maximal yield .
- Key Considerations : Impurities like unreacted starting materials or homocoupling byproducts (e.g., diynes) may require purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .
Q. What spectroscopic techniques are recommended for characterizing the structure of this compound?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) identifies protons on the hexyl chain (δ 0.8–1.5 ppm), methylphenyl group (δ 2.3 ppm, singlet), and ethynyl-linked aromatic protons (δ 7.2–7.6 ppm). ¹³C NMR confirms the sp-hybridized carbons (δ 80–90 ppm).
- FT-IR : The alkyne C≡C stretch appears at ~2100–2260 cm⁻¹.
- Mass Spectrometry : High-resolution MS (ESI-TOF) validates the molecular ion peak (C₂₀H₂₂, m/z ≈ 262.17) .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Safety Guidelines :
- Use fume hoods and PPE (nitrile gloves, lab coat) due to potential respiratory and dermal irritation.
- Store in airtight containers away from oxidizers; the ethynyl group may react violently under acidic or high-temperature conditions.
- Spill management: Absorb with inert material (vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?
- Methodological Answer : Contradictions (e.g., variable NMR shifts or unexpected MS fragments) may arise from batch-specific impurities (e.g., residual palladium catalysts) or stereochemical variations. Strategies include:
- Orthogonal Analysis : Cross-validate using HPLC (C18 column, methanol/water gradient) and GC-MS.
- Batch Comparison : Analyze multiple synthesis batches via ICP-MS to quantify metal residues .
- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., Gaussian 16 B3LYP/6-31G*) .
Q. What computational methods are suitable for modeling the electronic properties of this compound and its derivatives?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-311++G(d,p) to model HOMO-LUMO gaps and charge distribution. The ethynyl group’s electron-withdrawing effect reduces the bandgap, enhancing conductivity in materials science applications.
- Molecular Dynamics (MD) : Simulate mesophase behavior (e.g., liquid crystalline transitions) by varying alkyl chain lengths and substituent positions .
Q. How does the substitution pattern on the benzene ring influence the mesomorphic behavior of this compound analogues?
- Methodological Answer :
- Structural Tuning : Replace the hexyl chain with shorter (butyl) or branched (isopropyl) groups to alter melting points. Polarized optical microscopy (POM) and differential scanning calorimetry (DSC) quantify phase transitions.
- Ethynyl Linkage Impact : The rigid ethynyl spacer enhances molecular anisotropy, promoting smectic phases. Contrast with ester or ether linkages, which introduce flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
